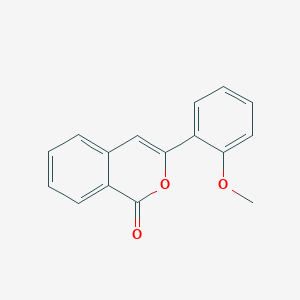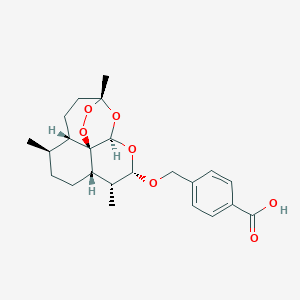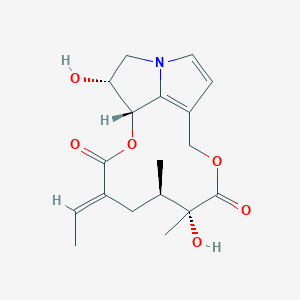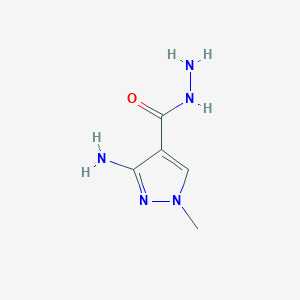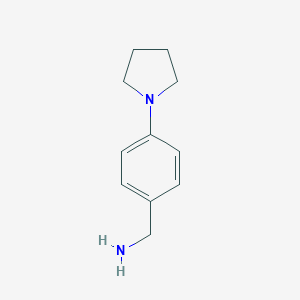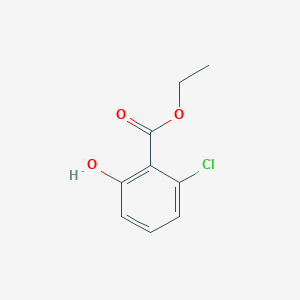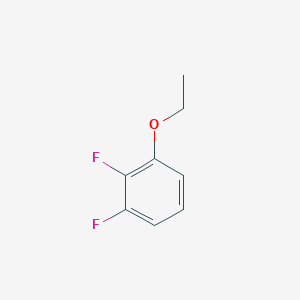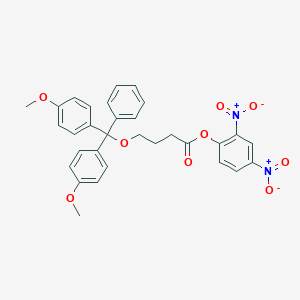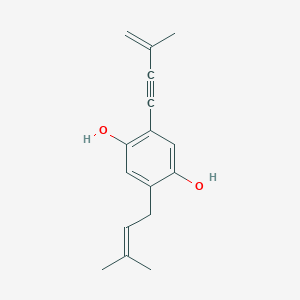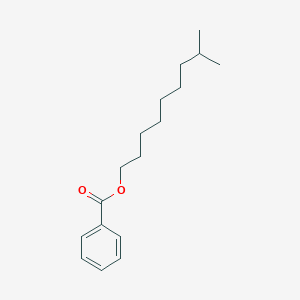
Isodecyl benzoate
Übersicht
Beschreibung
Isodecyl benzoate is a chemical compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . It is used in laboratory chemicals and in the synthesis of substances .
Molecular Structure Analysis
The molecular structure of Isodecyl benzoate consists of a benzoic acid moiety esterified with an isodecyl group . The SMILES string representation of the molecule is CC(C)CCCCCCCOC(=O)c1ccccc1 .
Physical And Chemical Properties Analysis
Isodecyl benzoate has a boiling point of 161 °C at 5 mm Hg and a density of 0.954 g/mL at 25 °C . Its refractive index is 1.49 . The water solubility is 68.6μg/L at 20℃ and it has a LogP value of 6.1 at 21℃ .
Wissenschaftliche Forschungsanwendungen
Stem Cell Imaging : Isodecyl benzoate derivatives, such as (64)Cu-labeled hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate, have been evaluated for use in positron emission tomography (PET) imaging of stem cells. This derivative demonstrates effective stem cell labeling without compromising cell viability, indicating potential in tracking transplanted stem cells (Kim et al., 2015).
Skin Permeation Enhancement : Studies have shown that the skin concentration of benzoate, used as a model drug, increases when subjected to electroporation. This suggests that benzoates can be effectively used in topical applications to enhance drug delivery through the skin (Sugibayashi et al., 2001).
Schizophrenia Treatment : Sodium benzoate, a d-amino acid oxidase inhibitor, has been studied as an add-on treatment for schizophrenia. Clinical trials have shown that it can significantly improve symptoms and cognitive functions in patients with chronic schizophrenia (Lane et al., 2013).
Metabolic Impact : Research investigating the effects of sodium benzoate on glucose homeostasis and metabolic profiles in humans indicates that acute exposure to this compound does not significantly affect glucose homeostasis, although its chronic impact warrants further study (Lennerz et al., 2015).
Plant Metabolism Engineering : Studies on Arabidopsis glycosyltransferases towards various benzoates, including Isodecyl benzoate, provide insights for biotransformation reactions and potential engineering of benzoate metabolism in plants (Lim et al., 2002).
Food Preservation and Health Effects : Sodium benzoate is a common food preservative, and its metabolism and effects on human health, particularly in relation to the gut microbiome, have been studied to understand its long-term health implications (Yadav et al., 2021).
Safety And Hazards
Isodecyl benzoate can cause skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
Eigenschaften
IUPAC Name |
8-methylnonyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYULRADYGBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152957 | |
| Record name | Benzoic acid, isodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isodecyl benzoate | |
CAS RN |
120657-54-7 | |
| Record name | Benzoic acid, isodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, isodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



